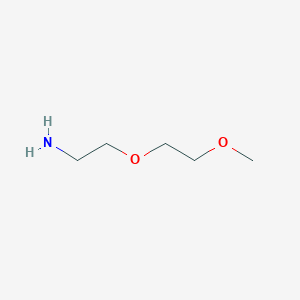
2-(2-Methoxyethoxy)ethanamine
Overview
Description
m-PEG2-Amine: , also known as 2-(2-methoxyethoxy)ethanamine, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a methoxy group and an amino group at opposite ends of the molecule. This compound is widely used in various scientific and industrial applications due to its unique properties, such as increased solubility in aqueous media and reactivity with various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of N-hydroxysuccinimide (NHS) esters, which react with primary amine groups under nucleophilic attack, forming amide bonds and releasing NHS . The reaction conditions usually involve a pH range of 7-9.
Industrial Production Methods: In industrial settings, the production of m-PEG2-Amine involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: m-PEG2-Amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids and activated esters to form amide bonds.
Reductive Amination: The amino group can react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form C-N bonds.
Common Reagents and Conditions:
Carboxylic Acids and Activated Esters: These reagents are commonly used in substitution reactions to form amide bonds.
Carbonyl Compounds: Ketones and aldehydes are used in reductive amination reactions.
Major Products: The major products formed from these reactions include amide derivatives and secondary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: m-PEG2-Amine is used as a linker in the synthesis of various compounds, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its ability to increase solubility and reactivity makes it valuable in chemical synthesis .
Biology: In biological research, m-PEG2-Amine is used to modify proteins and peptides through PEGylation, which enhances their solubility, stability, and bioavailability. This modification is crucial for developing therapeutic proteins and peptides .
Medicine: m-PEG2-Amine is used in the development of drug delivery systems, particularly in the synthesis of ADCs. These conjugates improve the targeted delivery of cytotoxic drugs to cancer cells, minimizing side effects and enhancing therapeutic efficacy .
Industry: In industrial applications, m-PEG2-Amine is used as a crosslinker and a solubilizing agent in various formulations, including cosmetics and pharmaceuticals .
Mechanism of Action
The mechanism of action of m-PEG2-Amine involves its ability to form stable covalent bonds with various functional groups. In the context of ADCs, m-PEG2-Amine acts as a linker that attaches the cytotoxic drug to the antibody. This linkage ensures the targeted delivery of the drug to cancer cells, where it exerts its cytotoxic effects by disrupting cellular processes .
Comparison with Similar Compounds
Amino-PEG2-Amine: Contains two amino groups and is used as a crosslinker in similar applications.
Biotin-PEG2-Amine: A biotinylated derivative used as a linker in biotechnology applications.
Uniqueness: m-PEG2-Amine is unique due to its combination of a methoxy group and an amino group, which provides distinct reactivity and solubility properties. This makes it particularly valuable in the synthesis of ADCs and PROTACs, where precise control over the linker properties is crucial .
Properties
IUPAC Name |
2-(2-methoxyethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-7-4-5-8-3-2-6/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCGXANSAOXRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80506-64-5 | |
| Record name | Aminopoly(ethylene glycol) methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80506-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90334386 | |
| Record name | 2-(2-methoxyethoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31576-51-9 | |
| Record name | 2-(2-Methoxyethoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31576-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-methoxyethoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)
![N-(6-(tert-Butyl)-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isonicotinamide](/img/structure/B1677343.png)












